Speciogynine

Description

Structure

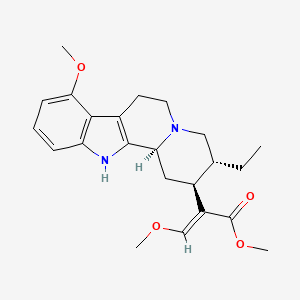

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELBFTMXCIIKKX-CYSPOEIOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318037 | |

| Record name | Speciogynine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4697-67-0 | |

| Record name | Speciogynine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4697-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Speciogynine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Speciogynine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPECIOGYNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB185OF16A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Speciogynine: A Technical Guide to its Discovery, Isolation, and Characterization from Mitragyna speciosa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Speciogynine, a corynanthe-type monoterpene indole (B1671886) alkaloid, is a significant component of the psychoactive plant Mitragyna speciosa (kratom). As a diastereomer of the principal alkaloid, mitragynine (B136389), it presents a unique pharmacological profile that deviates from the typical opioid-like activity associated with its better-known counterpart. This technical guide provides an in-depth overview of the discovery, biosynthesis, and detailed methodologies for the isolation and purification of this compound. It includes a summary of quantitative data, comprehensive experimental protocols, and visual representations of its biosynthetic and signaling pathways to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: Discovery and Structural Elucidation

This compound is structurally classified as an indole alkaloid and is one of several diastereomers of mitragynine found in the leaves of Mitragyna speciosa.[1][2] The key structural difference between this compound and mitragynine lies in the stereochemistry at the C-20 position; this compound possesses the (20R) configuration, whereas mitragynine has the (20S) configuration.[1] This subtle variation in the spatial arrangement of the ethyl group at C-20 significantly influences the molecule's pharmacological properties.

The definitive structural elucidation of this compound and its distinction from other closely related alkaloids has been accomplished through modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1][2] These methods provide detailed insights into the atomic connectivity, stereochemistry, and elemental composition of the molecule.

Biosynthesis of this compound

The biosynthesis of this compound, like other monoterpene indole alkaloids in Mitragyna speciosa, originates from the shikimic acid and methylerythritol phosphate (B84403) (MEP) pathways.[1][2] A critical step in determining the stereochemistry of this compound is the enzymatic reduction of the strictosidine (B192452) aglycone intermediate. The stereochemical outcome at the C-20 position is governed by specific variants of dihydrocorynantheine (B1227059) synthase (DCS). While some DCS isoforms produce the (20S) configuration leading to mitragynine, others, such as a variant identified from Cinchona pubescens (CpDCS), exclusively yield the (20R) configuration, which is the precursor to this compound.[1] This enzymatic control is the definitive factor differentiating the biosynthetic pathways of the two C-20 epimers.

Quantitative Analysis of this compound in Mitragyna speciosa

The concentration of this compound in Mitragyna speciosa can vary depending on the geographical location, season of harvest, and the specific plant chemotype. Quantitative analyses are typically performed using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) or quantitative nuclear magnetic resonance (qNMR) spectroscopy.

| Plant Material/Product | Analytical Method | This compound Content (% w/w or mg/g) | Reference |

| Commercial Kratom Products/Extracts | UPLC-MS/MS | 0.1% - 5.3% w/w | [3] |

| Red-veined M. speciosa leaves | 1H qNMR | 7.69 mg/g | [4] |

| US-grown M. speciosa "Rifat" | UPLC-HRMS | 7.94 ± 0.83 – 11.55 ± 0.18 mg/g | [5] |

Experimental Protocols for Isolation and Purification

The isolation of this compound requires a multi-step process involving extraction of total alkaloids from the plant material followed by chromatographic separation to isolate this compound from its diastereomers and other related alkaloids.

General Alkaloid Extraction

This protocol describes a general method for obtaining a crude alkaloid extract from dried Mitragyna speciosa leaf powder.

Materials:

-

Dried, powdered Mitragyna speciosa leaves

-

Methanol (B129727) (MeOH)

-

5% Acetic acid (aq)

-

Ammonium (B1175870) hydroxide (B78521) solution

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Macerate the dried leaf powder (e.g., 1 kg) in methanol (e.g., 5 L) for 48-72 hours at room temperature with occasional agitation.

-

Filter the mixture and collect the methanol extract. Repeat the maceration process with fresh methanol twice more to ensure exhaustive extraction.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in 5% acetic acid.

-

Wash the acidic solution with a non-polar solvent like dichloromethane to remove non-alkaloidal compounds. Discard the organic layer.

-

Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide.

-

Perform a liquid-liquid extraction of the basified aqueous solution with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid mixture.

Chromatographic Separation of this compound

The separation of this compound from the crude alkaloid mixture, particularly from its diastereomer mitragynine, is challenging and requires efficient chromatographic techniques.

Materials:

-

Crude alkaloid extract

-

Silica (B1680970) gel (for column chromatography)

-

Solvents for mobile phase (e.g., hexane, ethyl acetate (B1210297), dichloromethane, methanol, with or without a small percentage of ammonia (B1221849) or triethylamine (B128534) to reduce peak tailing)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a suitable column (e.g., C18)

Procedure:

-

Column Chromatography:

-

Prepare a silica gel column.

-

Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by the introduction of methanol.

-

Collect fractions and monitor by TLC, visualizing under UV light (254 nm and 365 nm) and/or with Dragendorff's reagent.

-

Combine fractions containing compounds with similar Rf values to those expected for this compound and its isomers.

-

-

Preparative HPLC:

-

Further purify the enriched fractions from column chromatography using preparative HPLC.

-

A reversed-phase C18 column is commonly used.

-

The mobile phase can be a gradient of acetonitrile (B52724) and water containing a buffer such as ammonium acetate.

-

Monitor the elution profile with a UV detector.

-

Collect the peak corresponding to this compound. The elution order of the diastereomers will depend on the specific chromatographic conditions.

-

Evaporate the solvent from the collected fraction to obtain purified this compound.

-

Spectroscopic Characterization Data

The following tables summarize key spectroscopic data for the structural confirmation of this compound.

¹H and ¹³C NMR Spectroscopic Data

| Atom No. | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| 2 | - | 133.2 |

| 3 | - | 52.4 |

| 5 | - | 42.9 |

| 6 | - | 21.0 |

| 7 | - | 107.7 |

| 14 | - | 35.9 |

| 15 | - | 32.5 |

| 16 | - | 109.9 |

| 17 | - | 170.8 |

| Data obtained in CDCl₃. Source: Benchchem (2024)[1] |

Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₂₃H₃₀N₂O₄ |

| Molecular Weight | 398.5 g/mol |

| InChI Key | LELBFTMXCIIKKX-CYSPOEIOSA-N |

| Source: Cayman Chemical (2024), Benchchem (2024)[1][6] |

Signaling Pathways of this compound

Unlike mitragynine, which is a G-protein-biased partial agonist at the µ-opioid receptor, this compound does not exhibit significant activity at opioid receptors.[7] Instead, its pharmacological effects are primarily mediated through interactions with serotonergic pathways. This compound demonstrates high-affinity binding to serotonin (B10506) receptors, particularly the 5-HT₁A and 5-HT₂B subtypes.[8] While this compound itself may not be a potent agonist, its in-vivo effects are thought to be driven by its metabolite, 9-O-desmethylthis compound, which acts as a 5-HT₁A agonist.

Activation of the 5-HT₁A receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. It can also modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The 5-HT₂B receptor is also a GPCR that couples to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.

Conclusion

This compound stands out as a noteworthy alkaloid from Mitragyna speciosa due to its distinct stereochemistry and pharmacological profile that diverges from that of mitragynine. Its interaction with the serotonergic system, rather than the opioid system, suggests a different therapeutic potential and mechanism of action. The detailed protocols and data presented in this guide offer a solid foundation for researchers to further investigate the isolation, characterization, and pharmacological properties of this compound, contributing to a more comprehensive understanding of the complex bioactivity of Mitragyna speciosa.

References

- 1. ijstr.org [ijstr.org]

- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. 5-HT1A and 5-HT2B receptor interaction and co-clustering regulate serotonergic neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Speciogynine chemical structure and stereochemistry

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Speciogynine

Introduction

This compound is a prominent monoterpene indole (B1671886) alkaloid found in the leaves of the Southeast Asian plant Mitragyna speciosa, commonly known as kratom.[1] As a diastereomer of the plant's primary psychoactive alkaloid, mitragynine (B136389), this compound's unique stereochemistry imparts distinct pharmacological properties, making it a subject of significant interest in phytochemical and pharmacological research.[1][2][3] This document provides a comprehensive technical overview of the chemical structure, stereochemistry, and analytical methodologies related to this compound for researchers, scientists, and drug development professionals.

Chemical Structure

This compound is classified as a corynanthe-type monoterpene indole alkaloid.[2] Its structure is fundamentally similar to mitragynine, sharing the same molecular formula and core tetracyclic indole framework. The key distinction lies in the spatial arrangement of substituents at a single chiral center.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | methyl (E)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | [2] |

| Molecular Formula | C₂₃H₃₀N₂O₄ | [4][5] |

| Molecular Weight | 398.5 g/mol | [5][6] |

| CAS Number | 4697-67-0 | [5] |

| Appearance | Not specified in results | |

| UV max | 226, 293 nm | [5] |

Stereochemistry

The defining feature of this compound is its stereochemistry, which differentiates it from its diastereomers: mitragynine, speciociliatine, and mitraciliatine. The absolute configuration of these compounds was established through methods including X-ray crystallography and spectral analysis.[3][7][8]

This compound is the C-20 epimer of mitragynine.[1] While mitragynine possesses the (20S) configuration, this compound has the (20R) configuration.[2] This seemingly minor difference in the orientation of the ethyl group at position C-20 leads to significant changes in the molecule's three-dimensional shape and its biological activity.[1] Specifically, both this compound and mitragynine feature a flat trans-quinolizidine conformation in their C and D rings.[3]

Table 2: Stereochemical Configuration of Mitragynine Diastereomers

| Compound | C-3 Configuration | C-20 Configuration | Quinolizidine Conformation |

| Mitragynine | S | S | trans |

| This compound | S | R | trans |

| Speciociliatine | R | S | cis |

| Mitraciliatine | R | R | cis |

Source: Adapted from Flores-Bocanegra et al., 2020 and Takayama, 2004.[3]

The stereochemical relationship between these key alkaloids can be visualized as follows:

Quantitative Spectroscopic Data

The structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following table summarizes key reported NMR chemical shifts.

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) |

| 2 | - | 108.3 |

| 3 | - | 40.2 |

| 5 | - | 53.9 |

| 6 | - | 19.4 |

| 7 | - | 108.3 |

| 8 | - | 159.9 |

| 9 | 6.69 (d) | 99.8 |

| 10 | 7.08 (t) | 121.5 |

| 11 | 6.63 (d) | 111.0 |

| 12 | - | 127.8 |

| 13 | - | 135.5 |

| 14 | - | 29.8 |

| 15 | - | 31.4 |

| 16 | - | 52.0 |

| 17 | - | 13.0 |

| 18 (C=O) | - | 169.3 |

| 19 | - | 40.2 |

| 20 | - | 39.0 |

| 21 | - | 58.0 |

| OCH₃ (C-9) | 3.82 (s) | 55.4 |

| OCH₃ (Ester) | 3.69 (s) | 51.1 |

| =COCH₃ | 3.58 (s) | 60.9 |

| =CH | 7.46 (s) | 141.0 |

| NH | 7.98 (s) | - |

Source: Data synthesized from publicly available spectra.[9][10][11]

Experimental Protocols

Isolation and Purification

The standard procedure for obtaining pure this compound involves extraction from dried M. speciosa leaf material followed by chromatographic separation.

-

Extraction : Dried and powdered kratom leaves are subjected to sequential solvent extraction, often starting with a nonpolar solvent like hexane (B92381) to remove lipids, followed by a more polar solvent such as methanol (B129727) or ethanol (B145695) to extract the alkaloids.

-

Acid-Base Partitioning : The crude alkaloid extract is often purified further using acid-base partitioning. The extract is dissolved in an acidic aqueous solution, which protonates the basic alkaloids, making them water-soluble. Neutral impurities are washed away with an organic solvent. The pH of the aqueous layer is then raised with a base, deprotonating the alkaloids and causing them to precipitate or be extracted back into an organic solvent.

-

Chromatographic Separation : The resulting enriched alkaloid mixture is separated into individual components using chromatographic techniques.

-

Column Chromatography : Silica gel column chromatography is commonly employed, using a gradient of solvents (e.g., hexane, chloroform, methanol) to elute the different alkaloids based on polarity.[9]

-

High-Performance Liquid Chromatography (HPLC) : For final purification and analytical quantification, reverse-phase HPLC is often used.

-

Structural Elucidation

The definitive identification and structural confirmation of isolated this compound are achieved through a combination of spectroscopic methods.

-

Mass Spectrometry (MS) : Used to determine the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, confirming the molecular formula C₂₃H₃₀N₂O₄.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful technique for determining the complete chemical structure.

-

¹H NMR : Identifies the number and types of protons and their connectivity.

-

¹³C NMR : Determines the number and types of carbon atoms in the molecule.[10]

-

2D NMR (COSY, HSQC, HMBC) : These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all atoms in the molecular skeleton and confirming the stereochemical arrangement.

-

-

X-ray Crystallography : When a suitable single crystal can be grown, X-ray crystallography provides the absolute configuration of the chiral centers, offering definitive proof of the molecule's three-dimensional structure.[3][8]

Pharmacological Profile: A Note on Serotonergic Activity

The stereochemical difference between this compound and mitragynine has profound pharmacological consequences. While mitragynine is a partial agonist at the μ-opioid receptor, this compound shows no significant agonist activity at opioid receptors.[1][12] Instead, its activity is primarily linked to the serotonergic system.

This compound demonstrates high-affinity binding to serotonin (B10506) receptors, particularly 5-HT₁A and 5-HT₂B.[12][13] Interestingly, in vitro studies show that the parent compound itself is not an agonist at these receptors. However, its metabolite, 9-O-desmethylthis compound, is a 5-HT₁A agonist. This suggests that the in vivo effects of this compound, such as antinociception observed in animal models, are likely driven by its active metabolite.[12]

References

- 1. Directed Biosynthesis of Mitragynine Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 4697-67-0 | Benchchem [benchchem.com]

- 3. Frontiers | The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review [frontiersin.org]

- 4. This compound | C23H30N2O4 | CID 15560577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. GSRS [precision.fda.gov]

- 7. Corynantheidine-type alkaloids. II. Absolute configuration of mitragynine, speciociliatine, mitraciliatine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijstr.org [ijstr.org]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. kratomalks.org [kratomalks.org]

- 13. Activity of Mitragyna speciosa (“Kratom”) Alkaloids at Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Speciogynine in Mitragyna speciosa: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

Speciogynine, a prominent monoterpene indole (B1671886) alkaloid (MIA) in Mitragyna speciosa (kratom), is a diastereomer of the more abundant and studied mitragynine (B136389). Unlike mitragynine, which exhibits partial agonism at the μ-opioid receptor, this compound's pharmacological profile is characterized by interactions with serotonergic receptors, making it a molecule of significant interest for therapeutic development.[1] Understanding its biosynthesis is crucial for biotechnological production, metabolic engineering of kratom, and the generation of novel analogs. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, detailing the key enzymatic steps, precursor molecules, and relevant experimental methodologies. While the pathway is largely elucidated, this guide also highlights knowledge gaps, particularly in the quantitative characterization of its enzymes, to direct future research endeavors.

Introduction

Mitragyna speciosa produces a complex array of over 50 distinct alkaloids, with the pharmacological effects of the plant being attributed to this intricate mixture.[2] this compound (20R configuration) and its C-20 epimer, mitragynine (20S configuration), are two of the most abundant corynanthe-type alkaloids found in kratom leaves.[2] The stereochemistry at the C-20 position dramatically influences their receptor binding profiles and physiological effects.[2] This document focuses on the enzymatic cascade that leads to the formation of this compound, providing a detailed technical resource for professionals in the fields of natural product chemistry, synthetic biology, and pharmacology.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from the universal precursors of monoterpene indole alkaloids: tryptamine (B22526), derived from the shikimate pathway, and secologanin, from the terpenoid pathway.[3][4] The core pathway can be dissected into several key stages, from the initial condensation to the final tailoring steps.

Formation of the Strictosidine (B192452) Scaffold

The initial and rate-limiting step in the biosynthesis of virtually all MIAs is the Pictet-Spengler condensation of tryptamine and secologanin.[5] This reaction is catalyzed by Strictosidine Synthase (STR) . In M. speciosa, the orthologue MsSTR facilitates this crucial bond formation, leading exclusively to the formation of 3α-(S)-strictosidine.[6][7]

Following its synthesis, strictosidine undergoes deglycosylation by the enzyme Strictosidine β-D-glucosidase (SGD) , which removes the glucose moiety to yield the highly reactive strictosidine aglycone.[3][8] This unstable intermediate is a critical branch point for the diversification of MIA scaffolds.

The Crucial Role of Dihydrocorynantheine Synthase (DCS) in Stereochemical Determination

The fate of the strictosidine aglycone is determined by the action of medium-chain alcohol dehydrogenases known as Dihydrocorynantheine Synthases (DCS).[2] Research has identified two key isoforms in M. speciosa, MsDCS1 and MsDCS2.[2] These enzymes catalyze the reduction of the strictosidine aglycone to form dihydrocorynantheine.

Crucially, the stereoselectivity of these enzymes at the C-20 position dictates the pathway towards either mitragynine or this compound. The biosynthesis of this compound proceeds via the formation of (20R)-dihydrocorynantheine.[2] While both MsDCS1 and MsDCS2 have been identified, it is the specific isoform ratios and their activities that likely control the relative abundance of mitragynine and this compound in the plant.[2]

Methylation and Final Tailoring Steps

The subsequent step involves the O-methylation of the enol group at C-17 of dihydrocorynantheine. This reaction is catalyzed by an enol O-methyltransferase (MsEnolMT) , which utilizes S-adenosyl methionine (SAM) as a methyl donor to produce (20R)-corynantheidine, the direct precursor to this compound.[2][9]

The final step in the biosynthesis of this compound is the methoxylation at the C-9 position of the indole ring of (20R)-corynantheidine. While this step is essential for the formation of the final product, the specific oxidase and methyltransferase responsible for this transformation in M. speciosa have not yet been definitively identified.[2][9] However, researchers have demonstrated that an O-methyltransferase from Hamelia patens (firebush), Hp9OMT, can catalyze this final methylation step, indicating a plausible enzymatic mechanism.[8][10]

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the key steps and logical flow of this compound biosynthesis.

Caption: The enzymatic pathway for the biosynthesis of this compound.

Quantitative Data

A significant gap in the current body of research is the lack of detailed quantitative kinetic data for the enzymes involved in this compound biosynthesis. While the enzymes have been identified and their functions demonstrated, comprehensive kinetic parameters such as Michaelis-Menten constants (Km), maximal reaction velocities (Vmax), and catalytic efficiencies (kcat/Km) are yet to be published. Such data is critical for the development of accurate metabolic models and for optimizing heterologous expression systems.

The following table summarizes the known information and highlights the missing quantitative data.

| Enzyme | Abbreviation | Substrate(s) | Product | Cofactor(s) | Kinetic Parameters (Km, Vmax, kcat) | Optimal pH | Optimal Temp. |

| Strictosidine Synthase | MsSTR | Tryptamine, Secologanin | 3α-(S)-Strictosidine | - | Not Reported | Not Reported | Not Reported |

| Strictosidine β-D-glucosidase | MsSGD | 3α-(S)-Strictosidine | Strictosidine Aglycone | - | Not Reported | Not Reported | Not Reported |

| Dihydrocorynantheine Synthase | MsDCS1/2 | Strictosidine Aglycone | (20R)-Dihydrocorynantheine | NADPH | Not Reported | Not Reported | Not Reported |

| Enol O-methyltransferase | MsEnolMT | (20R)-Dihydrocorynantheine | (20R)-Corynantheidine | SAM | Not Reported | Not Reported | Not Reported |

| C9-Hydroxylase (putative) | - | (20R)-Corynantheidine | 9-hydroxy-(20R)-corynantheidine | NADPH | Not Reported | Not Reported | Not Reported |

| C9-O-Methyltransferase (putative) | - | 9-hydroxy-(20R)-corynantheine | This compound | SAM | Not Reported | Not Reported | Not Reported |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the elucidation of the this compound biosynthetic pathway. These protocols are synthesized from multiple sources and represent a standard approach for research in this area.

Heterologous Expression and Purification of Biosynthetic Enzymes

A common strategy for characterizing the enzymes of the this compound pathway is their heterologous expression in a host organism, followed by purification.

References

- 1. Kratom ( Mitragyna speciosa ) Validation: Quantitative Analysis of Indole and Oxindole Alkaloids Reveals Chemotypes of Plants and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Item - Quantitative Analysis of Mitragynine in Consumer Products Labeled as Kratom - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of 11 kratom alkaloids including mitragynine and its main metabolites in human plasma using LC-MS/MS | CoLab [colab.ws]

- 7. researchgate.net [researchgate.net]

- 8. Biophysical and kinetic analysis of wild-type and site-directed mutants of the isolated and native dehydroquinate synthase domain of the AROM protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Directed Biosynthesis of Mitragynine Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Pharmacological Profile of Speciogynine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Speciogynine is a corynanthe-type monoterpene indole (B1671886) alkaloid found in the leaves of the medicinal plant Mitragyna speciosa (kratom). As a diastereomer of the principal kratom alkaloid, mitragynine (B136389), this compound presents a unique pharmacological profile that diverges significantly from its more abundant counterpart. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacology, with a focus on its receptor binding affinities, functional activities, and in vivo effects. Detailed experimental protocols for key assays are provided, along with visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction

Mitragyna speciosa, commonly known as kratom, is a tropical evergreen tree native to Southeast Asia. Its leaves have been traditionally used for their stimulant and analgesic properties. The pharmacological effects of kratom are attributed to a complex mixture of over 40 indole and oxindole (B195798) alkaloids. While mitragynine is the most abundant and well-studied of these alkaloids, lesser-known compounds like this compound contribute significantly to the overall pharmacological profile of kratom extracts.

This compound's distinct stereochemistry at the C-20 position, being the (20R) epimer of mitragynine (20S), results in a significant shift in its receptor interaction profile. Unlike mitragynine, which is a partial agonist at the µ-opioid receptor (MOR), this compound exhibits weak antagonist activity at this receptor.[1][2] Instead, its primary pharmacological actions appear to be mediated through the serotonergic system, with high affinity for 5-HT1A and 5-HT2B receptors.[1][3] This guide will delve into the quantitative data defining these interactions and the experimental methodologies used to elucidate them.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for this compound and its primary metabolite, 9-O-desmethylthis compound.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference(s) |

| Human 5-HT1A | [³H]8-OH-DPAT | HEK | 38.5 | [1][4] |

| Human 5-HT1A | [³H]8-OH-DPAT | CHO | 95.5 | [4] |

| Human 5-HT2B | [¹²⁵I]DOI | CHO | 23 | [4] |

| Human 5-HT2B | [³H]LSD | HEK | 108 | [4] |

| Human µ-Opioid | [³H]DAMGO | HEK | 355 | [1] |

| Human 5-HT2A | [³H]LSD | HEK | 1320 | [4] |

| Human 5-HT2C | [³H]LSD | HEK | 5430 | [4] |

| Human 5-HT7A | [³H]5-CT | HEK | 1600 | [4] |

Table 2: Functional Activity of this compound and its Metabolite

| Compound | Target Receptor | Assay Type | Cell Line | Potency (IC50/EC50) | Efficacy (Emax/Imax) | Functional Activity | Reference(s) |

| This compound | Human µ-Opioid | G Protein BRET | HEK | 5.7 µM (IC50) | - | Weak Antagonist | [2] |

| This compound | Human 5-HT1A | - | - | > 30 µM | No activation | No Agonist Activity | [4] |

| This compound | Human 5-HT2B | - | - | ~2016 nM (IC50) | Imax ~25% of SB206553 | Inverse Partial Agonist | [4] |

| 9-O-Desmethylthis compound | Human 5-HT1A | - | - | ~838 nM (EC50) | Emax ~99-100% of 5-HT | Full Agonist | [4] |

| 9-O-Desmethylthis compound | Human 5-HT2B | - | - | ~1472 nM (IC50) | Imax ~45% of SB206553 | Inverse Partial Agonist | [4] |

Table 3: In Vivo Antinociceptive Effects of this compound in Rats

| Assay | Dosing | Observation | Antagonist | Result | Reference(s) |

| Hot Plate Test | Intraperitoneal | Increased latency to response | WAY-100635 (5-HT1A antagonist) | Antinociceptive effect blocked by WAY-100635, indicating a serotonergic mechanism. | [3] |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound's in vivo effects appears to be indirect, mediated by its metabolite, 9-O-desmethylthis compound. This metabolite acts as a full agonist at the 5-HT1A receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o.

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor by an agonist like 9-O-desmethylthis compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the Gβγ subunit dissociated from the Gαi/o protein can modulate other downstream effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced neuronal excitability.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for 5-HT1A Receptor

This protocol is adapted for determining the binding affinity (Ki) of a test compound like this compound for the 5-HT1A receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT1A receptor

-

Cell membrane preparation from the above cells

-

[³H]8-OH-DPAT (radioligand)

-

Test compound (this compound)

-

Non-specific binding control (e.g., 10 µM serotonin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

-

Scintillation cocktail

-

Liquid scintillation counter

-

96-well microplates

-

Filtration apparatus with GF/B filters

Procedure:

-

Membrane Preparation: Harvest cells and homogenize in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

A fixed concentration of [³H]8-OH-DPAT (typically at or below its Kd)

-

Varying concentrations of the test compound (this compound) or buffer (for total binding) or a high concentration of a non-labeled ligand (for non-specific binding).

-

Membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through GF/B filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Hot Plate Test for Antinociception in Rats

This in vivo assay is used to assess the analgesic properties of a compound by measuring the latency of the animal's response to a thermal stimulus.

Materials:

-

Male Sprague-Dawley rats

-

Hot plate apparatus with adjustable temperature

-

Test compound (this compound) dissolved in a suitable vehicle

-

Vehicle control

-

Positive control (e.g., morphine)

-

Stopwatch

Procedure:

-

Acclimation: Acclimate the rats to the testing room and handling for several days before the experiment.

-

Baseline Latency: Place each rat individually on the hot plate maintained at a constant temperature (e.g., 52-55°C). Start the stopwatch and measure the time until the rat exhibits a nociceptive response (e.g., licking a hind paw, jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer the test compound (this compound at various doses), vehicle, or positive control to different groups of rats via the desired route (e.g., intraperitoneal).

-

Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90 minutes), place each rat back on the hot plate and measure the response latency as described in step 2.

-

Data Analysis:

-

Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Compare the %MPE values between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

To investigate the mechanism, a separate experiment can be conducted where a receptor antagonist (e.g., WAY-100635 for 5-HT1A) is administered prior to the test compound.

-

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation (Opioid Receptor Antagonism)

This assay measures the interaction between a GPCR and its G-protein upon ligand binding, providing a way to functionally characterize agonists and antagonists. The protocol below is a general framework for assessing the antagonist activity of a compound like this compound at the µ-opioid receptor.

Materials:

-

HEK293 cells co-expressing the µ-opioid receptor fused to a Renilla luciferase (Rluc) donor and a G-protein subunit (e.g., Gαi) fused to a yellow fluorescent protein (YFP) acceptor.

-

Cell culture reagents

-

Coelenterazine (B1669285) h (Rluc substrate)

-

Reference agonist (e.g., DAMGO)

-

Test compound (this compound)

-

Assay buffer (e.g., HBSS)

-

White, opaque 96-well microplates

-

BRET-compatible plate reader

Procedure:

-

Cell Culture and Plating: Culture the engineered HEK293 cells and seed them into the 96-well plates.

-

Antagonist Incubation: Add varying concentrations of the test compound (this compound) or vehicle to the wells and incubate for a predetermined time.

-

Substrate Addition: Add coelenterazine h to all wells.

-

Agonist Stimulation: Add a fixed concentration of the reference agonist (e.g., EC80 of DAMGO) to the wells.

-

BRET Measurement: Immediately measure the light emission at two wavelengths (one for the Rluc donor and one for the YFP acceptor) using a BRET plate reader.

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio against the log concentration of the test compound.

-

Determine the IC50 value of the antagonist from the resulting inhibition curve.

-

A Schild analysis can be performed by generating agonist dose-response curves in the presence of different fixed concentrations of the antagonist to determine the antagonist's equilibrium dissociation constant (Kb).

-

Pharmacokinetics and Metabolism

The in vivo effects of this compound are closely tied to its metabolism. In vitro studies using rat and human liver microsomes have shown that this compound undergoes O-demethylation at the C-9 position to form 9-O-desmethylthis compound.[3] This metabolite is a potent, full agonist at the 5-HT1A receptor, which is believed to be the primary driver of the observed in vivo serotonergic effects of this compound administration.[4]

Limited pharmacokinetic data in rats following intravenous administration suggest that this compound has low systemic exposure when administered orally.[5]

In Vitro Metabolic Stability in Liver Microsomes

This protocol provides a general method for assessing the metabolic stability of a compound like this compound.

Materials:

-

Pooled human or rat liver microsomes

-

Test compound (this compound)

-

NADPH regenerating system (or NADPH)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (or other organic solvent) for reaction termination

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: Prepare a master mix containing liver microsomes and phosphate buffer.

-

Reaction Initiation: Pre-warm the incubation mixture to 37°C. Add the test compound (at a fixed concentration, e.g., 1 µM) and initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to cold acetonitrile.

-

Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound (this compound) at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

The intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration in the assay.

-

Conclusion

This compound exhibits a pharmacological profile that is distinct from its diastereomer, mitragynine, and other major kratom alkaloids. Its primary interactions are with the serotonergic system, demonstrating high affinity for 5-HT1A and 5-HT2B receptors. While this compound itself has weak or no agonist activity at these receptors, its metabolite, 9-O-desmethylthis compound, is a potent full agonist at the 5-HT1A receptor. This metabolic activation is crucial for understanding the in vivo effects of this compound, such as its antinociceptive properties observed in animal models. In contrast to mitragynine's partial agonism at the µ-opioid receptor, this compound acts as a weak antagonist.

The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the pharmacological properties of this compound. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this unique kratom alkaloid and its active metabolite. The detailed methodologies provided herein should serve as a valuable resource for designing and executing future studies in this area.

References

- 1. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biased versus Partial Agonism in the Search for Safer Opioid Analgesics [mdpi.com]

- 3. Bioluminescence Resonance Energy Transfer (BRET) to Detect the Interactions Between Kappa Opioid Receptor and Nonvisual Arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interactive Effects of µ-Opioid and Adrenergic-α2 Receptor Agonists in Rats: Pharmacological Investigation of the Primary Kratom Alkaloid Mitragynine and Its Metabolite 7-Hydroxymitragynine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

Speciogynine's Mechanism of Action on Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Speciogynine, a prominent diastereomer of mitragynine (B136389) found in the psychoactive plant Mitragyna speciosa (kratom), exhibits a distinct pharmacological profile with significant interactions at serotonin (B10506) receptors. Unlike its more studied counterpart, mitragynine, which primarily acts on opioid receptors, this compound's effects are largely driven by its engagement with the serotonergic system, particularly the 5-HT1A and 5-HT2B receptor subtypes. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at these receptors, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

Mitragyna speciosa, commonly known as kratom, contains a complex array of over 40 structurally related indole (B1671886) alkaloids that contribute to its diverse pharmacological effects. While mitragynine is the most abundant and well-characterized of these alkaloids, recent research has shed light on the unique activities of its diastereomers, including this compound. This compound's distinct stereochemistry at the C-20 position leads to a significant divergence in its receptor interaction profile compared to mitragynine.[1] Notably, this compound demonstrates a higher affinity for serotonin receptors, suggesting a potential role in modulating mood and anxiety, distinct from the opioid-mediated analgesic effects of mitragynine.[2][3] This guide focuses on elucidating the nuanced mechanism of action of this compound at serotonin receptors, a critical step in understanding its potential therapeutic applications and safety profile.

Quantitative Analysis of Receptor Binding and Functional Activity

The interaction of this compound and its primary metabolite, 9-O-desmethylthis compound, with serotonin receptors has been quantified through various in vitro assays. The following tables summarize the key binding affinity (Ki) and functional activity (EC50, Emax, IC50, Imax) data available in the current literature.

Table 1: Binding Affinities (Ki) of this compound at Human Serotonin Receptors

| Receptor Subtype | Cell Line | Radioligand | Ki (nM) | Ki (µM) | Reference |

| 5-HT1A | HEK | [3H]8-OH-DPAT | 38.5 | 0.0385 | [4] |

| 5-HT1A | CHO | [3H]8-OH-DPAT | 95.5 | 0.0955 | [4] |

| 5-HT1A | - | [3H]8-OH-DPAT | - | 0.54 | [5] |

| 5-HT2B | CHO | [125I]DOI | 23 | 0.023 | [4] |

| 5-HT2B | HEK | [3H]LSD | 108 | 0.108 | [4] |

| 5-HT2A | HEK | [3H]LSD | 1320 | 1.32 | [4] |

| 5-HT7A | HEK | [3H]5-CT | 1600 | 1.6 | [4] |

| 5-HT2C | HEK | [3H]LSD | 5430 | 5.43 | [4] |

Table 2: Functional Activity of this compound and its Metabolite at Human Serotonin Receptors

| Compound | Target Receptor | Potency | Functional Note | Reference |

| This compound | 5-HT1A | — | No activation up to 30 µM | [4] |

| This compound | 5-HT2B | IC50 ≈ 2016 nM | Inverse partial agonist; Imax ≈ 25% of SB206553 | [4] |

| 9-O-Desmethylthis compound | 5-HT1A | EC50 ≈ 838 nM | Full agonist; Emax ≈ 99–100% of 5-HT | [4] |

| 9-O-Desmethylthis compound | 5-HT2B | IC50 ≈ 1472 nM | Inverse partial agonist; Imax ≈ 45% of SB206553 | [4] |

Signaling Pathways and In Vivo Effects

The in vitro data reveals a fascinating aspect of this compound's pharmacology: while the parent compound binds with high affinity to the 5-HT1A receptor, it does not activate it.[2][4] Instead, its in vivo serotonergic effects are likely mediated by its metabolite, 9-O-desmethylthis compound, which acts as a full agonist at the 5-HT1A receptor.[2][4][6][7] This agonist activity at the 5-HT1A receptor is believed to contribute to the mood-enhancing and anxiolytic effects associated with kratom use.[6][7][8]

In vivo studies in rats have demonstrated that this compound induces lower lip retraction, a characteristic behavior associated with 5-HT1A receptor activation.[2][6][7] This effect, along with its antinociceptive properties, was blocked by the selective 5-HT1A receptor antagonist WAY-100635, providing strong evidence for a serotonergic mechanism of action mediated through its active metabolite.[2][6][7]

At the 5-HT2B receptor, both this compound and its metabolite act as inverse partial agonists.[4] This means they bind to the receptor and reduce its basal or constitutive activity. This action is significant as it suggests a lower risk of the cardiac valvulopathy that has been associated with some 5-HT2B receptor agonists.[6][7]

References

- 1. Frontiers | The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review [frontiersin.org]

- 2. kratomalks.org [kratomalks.org]

- 3. researchgate.net [researchgate.net]

- 4. kratomalks.org [kratomalks.org]

- 5. Activity of Mitragyna speciosa (“Kratom”) Alkaloids at Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Collection - Activity of Mitragyna speciosa (âKratomâ) Alkaloids at Serotonin Receptors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 8. Activity of Mitragyna speciosa ("Kratom") Alkaloids at Serotonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies on Speciogynine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on Speciogynine, a diastereomer of the primary Kratom alkaloid, mitragynine (B136389). This document summarizes the current understanding of this compound's pharmacological profile, focusing on its interactions with key receptor systems. Detailed experimental protocols for the cited studies are provided, along with quantitative data presented in a clear, tabular format for comparative analysis. Visual representations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the methodologies and findings.

Receptor Binding Profile of this compound

This compound exhibits a distinct receptor binding profile compared to its more extensively studied diastereomer, mitragynine. Notably, this compound demonstrates a higher affinity for serotonergic receptors and a significantly lower affinity for opioid receptors.

Serotonin (B10506) Receptor Binding Affinity

In vitro radioligand binding assays have been employed to determine the binding affinity of this compound for various serotonin (5-HT) receptor subtypes. These studies typically utilize cell lines such as Human Embryonic Kidney (HEK) or Chinese Hamster Ovary (CHO) cells that are engineered to express the specific human serotonin receptor of interest. The binding affinity is quantified by the inhibition constant (Kᵢ), which represents the concentration of this compound required to displace 50% of a specific radioligand from the receptor. A lower Kᵢ value indicates a higher binding affinity.

The experimental results indicate that this compound has a notable affinity for the 5-HT₁A and 5-HT₂B receptor subtypes.[1]

Table 1: Binding Affinities (Kᵢ, nM) of this compound at Human Serotonin Receptors

| Receptor Subtype | Cell Line | Radioligand | Kᵢ (nM) |

| 5-HT₁A | HEK | [³H]8-OH-DPAT | 38.5[1] |

| 5-HT₁A | CHO | [³H]8-OH-DPAT | 95.5[1] |

| 5-HT₂A | HEK | [³H]LSD | 1320[1] |

| 5-HT₂B | CHO | [¹²⁵I]DOI | 23[1] |

| 5-HT₂B | HEK | [³H]LSD | 108[1] |

| 5-HT₂C | HEK | [³H]LSD | 5430[1] |

| 5-HT₇A | HEK | [³H]5-CT | 1600[1] |

Opioid Receptor Binding Affinity

In contrast to mitragynine, this compound displays weak binding affinity for the classical opioid receptors (μ, δ, and κ). This suggests that the pharmacological effects of this compound are unlikely to be mediated by direct interaction with the opioid system.[2]

In Vitro Functional Activity of this compound

Functional assays are crucial for determining whether the binding of a compound to a receptor results in a biological response (agonism), blocks a response (antagonism), or elicits an opposite response (inverse agonism).

Functional Activity at Serotonin Receptors

The functional activity of this compound and its primary metabolite, 9-O-desmethylthis compound, has been investigated at the 5-HT₁A and 5-HT₂B receptors.

In vitro studies have revealed that this compound itself does not activate the 5-HT₁A receptor.[1] However, its metabolite, 9-O-desmethylthis compound, acts as a full agonist at this receptor.[1] This finding is significant as it suggests that the in vivo serotonergic effects of this compound may be attributable to its metabolic conversion. At the 5-HT₂B receptor, this compound exhibits inverse partial agonist activity.[1]

Table 2: Functional Activity of this compound and its Metabolite at Human Serotonin Receptors

| Compound | Target Receptor | Potency | Functional Note |

| This compound | 5-HT₁A | — | No activation up to 30 µM[1] |

| This compound | 5-HT₂B | IC₅₀ ≈ 2016 nM | Inverse partial agonist; Imax ≈ 25% of SB206553[1] |

| 9-O-Desmethylthis compound | 5-HT₁A | EC₅₀ ≈ 838 nM | Full agonist; Emax ≈ 99–100% of 5-HT[1] |

| 9-O-Desmethylthis compound | 5-HT₂B | IC₅₀ ≈ 1472 nM | Inverse partial agonist; Imax ≈ 45% of SB206553[1] |

In Vitro Metabolism of this compound

The in vitro metabolism of this compound is a critical area of study to understand the formation of active metabolites. These studies are typically conducted using human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.

Studies on the metabolism of the closely related diastereomer, speciociliatine, have shown that it undergoes extensive metabolism, primarily through monooxidation and O-demethylation, with CYP3A4 being the predominant enzyme involved.[3] Given the structural similarity, it is plausible that this compound follows a similar metabolic pathway, leading to the formation of metabolites like 9-O-desmethylthis compound.

In Vitro Cytotoxicity of this compound

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays cited in this guide.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for a specific receptor.

Materials:

-

Cell membranes from cell lines stably expressing the human receptor of interest (e.g., HEK-293 or CHO cells).

-

Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the cell membrane preparation, the specific radioligand at a fixed concentration (typically near its K₋d value), and varying concentrations of this compound.

-

For the determination of non-specific binding, a high concentration of a known unlabeled ligand for the receptor is added to a set of wells.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

cAMP Functional Assay (for 5-HT₁A Receptor)

Objective: To determine the functional activity of this compound and its metabolites at the Gᵢ/ₒ-coupled 5-HT₁A receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

-

CHO or HEK-293 cells stably expressing the human 5-HT₁A receptor.

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

This compound and its metabolites.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white microplates.

-

Plate reader compatible with the chosen cAMP detection kit.

Procedure:

-

Culture the cells to the appropriate confluency and then seed them into 384-well microplates.

-

On the day of the assay, replace the culture medium with the assay buffer.

-

Prepare serial dilutions of the test compounds (this compound, metabolites, and controls).

-

Add the test compounds to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature.

-

Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

-

Incubate for another predetermined time (e.g., 30 minutes) at room temperature.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the cAMP detection kit.

-

Generate dose-response curves by plotting the cAMP concentration against the log concentration of the test compound.

-

Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) and Eₘₐₓ values from the curves using non-linear regression analysis.

Phosphoinositide Hydrolysis Assay (for 5-HT₂B Receptor)

Objective: To determine the functional activity of this compound at the Gᵩ/₁₁-coupled 5-HT₂B receptor by measuring the accumulation of inositol (B14025) phosphates (IPs).

Materials:

-

HEK-293 cells stably expressing the human 5-HT₂B receptor.

-

Inositol-free DMEM.

-

[³H]-myo-inositol.

-

Assay buffer (e.g., HBSS with 10 mM LiCl).

-

This compound and reference compounds.

-

96-well plates.

-

Dowex AG1-X8 resin.

-

Scintillation counter.

Procedure:

-

Seed the cells in 96-well plates and label them overnight with [³H]-myo-inositol in inositol-free DMEM.

-

On the day of the assay, wash the cells with assay buffer.

-

Pre-incubate the cells with assay buffer containing LiCl (to inhibit inositol monophosphatase).

-

Add serial dilutions of this compound or reference compounds and incubate for a specific time (e.g., 60 minutes) at 37°C.

-

Terminate the reaction by adding a stop solution (e.g., ice-cold 0.1 M HCl).

-

Extract the total inositol phosphates using a suitable method.

-

Separate the [³H]-inositol phosphates from free [³H]-myo-inositol using Dowex anion-exchange chromatography.

-

Measure the radioactivity of the eluted [³H]-inositol phosphates using a scintillation counter.

-

Generate dose-response curves and determine the EC₅₀ or IC₅₀ values.

In Vitro Metabolism Assay with Human Liver Microsomes

Objective: To identify the metabolites of this compound formed by hepatic enzymes.

Materials:

-

Pooled human liver microsomes (HLMs).

-

This compound.

-

NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Phosphate (B84403) buffer (pH 7.4).

-

Incubator.

-

Quenching solution (e.g., ice-cold acetonitrile).

-

LC-MS/MS system for analysis.

Procedure:

-

Prepare an incubation mixture containing HLMs, phosphate buffer, and this compound.

-

Pre-warm the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specific time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold quenching solution.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant using an LC-MS/MS system to identify and quantify the parent compound and its metabolites.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential cytotoxicity of this compound on a given cell line.

Materials:

-

Target cell line (e.g., HepG2, WRL 68).

-

Cell culture medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability compared to the untreated control.

-

Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of cell growth) from the dose-response curve.

Visualizations

Signaling Pathways

Caption: 5-HT₁A receptor signaling pathway activated by 9-O-desmethylthis compound.

Caption: 5-HT₂B receptor signaling pathway modulated by this compound.

Experimental Workflows

Caption: Experimental workflow for a radioligand binding assay.

Caption: Experimental workflow for an in vitro metabolism assay.

References

Early Investigations into the Physiological Profile of Speciogynine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Speciogynine is a corynanthe-type monoterpene indole (B1671886) alkaloid found in the leaves of the Southeast Asian plant Mitragyna speciosa, commonly known as kratom. As a diastereomer of the more abundant and well-studied alkaloid, mitragynine, this compound presents a unique pharmacological profile that diverges significantly from its counterpart, warranting detailed investigation for its potential therapeutic applications. Early research into this compound has begun to elucidate its physiological effects, revealing a primary interaction with serotonergic pathways rather than the opioid system, which is the main target of mitragynine. This technical guide provides an in-depth summary of the foundational research on the physiological effects of this compound, with a focus on its receptor interactions and in vivo activities. Quantitative data are presented for comparative analysis, and key experimental methodologies are detailed to support further research and development.

Physiological Effects and Receptor Pharmacology

Early studies have established that this compound's physiological actions are not mediated by the mu-opioid receptor, a key distinction from mitragynine.[1][2] Instead, its effects are primarily attributed to its interactions with the serotonin (B10506) system.

Serotonergic Receptor Interactions

This compound has demonstrated a notable affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2B subtypes.[1] In vitro studies have shown that this compound itself does not activate these receptors but rather binds to them with high affinity.[1] The in vivo serotonergic effects observed are likely attributable to its metabolite, 9-O-desmethylthis compound, which acts as a 5-HT1A receptor agonist.[1]

Opioid Receptor Interactions

In contrast to mitragynine, this compound shows minimal to no agonist activity at mu-opioid receptors (MOR).[2][3] Some studies suggest it may act as a weak competitive antagonist at MOR.[3][4] This lack of MOR agonism indicates that this compound does not contribute to the opioid-like effects associated with kratom.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from early research on this compound's receptor binding affinity and functional activity.

Table 1: this compound Binding Affinity (Ki) at Serotonin Receptors

| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference(s) |

| 5-HT1A | [3H]8-OH-DPAT | HEK | 38.5 | [3] |

| 5-HT1A | [3H]8-OH-DPAT | CHO | 95.5 | [3] |

| 5-HT2B | [125I]DOI | CHO | 23 | [3] |

| 5-HT2B | [3H]LSD | HEK | 108 | [3] |

| 5-HT2A | [3H]LSD | HEK | 1320 | [3] |

| 5-HT2C | [3H]LSD | HEK | 5430 | [3] |

| 5-HT7A | [3H]5-CT | HEK | 1600 | [3] |

Table 2: this compound and Metabolite Functional Activity at Serotonin Receptors

| Compound | Target | Assay | Potency | Functional Note | Reference(s) |

| This compound | 5-HT1A | [35S]GTPγS | — | No activation up to 30 µM | [3] |

| This compound | 5-HT2B | [35S]GTPγS | IC50 ≈ 2016 nM | Inverse partial agonist; Imax ≈ 25% of SB206553 | [3] |

| 9-O-Desmethylthis compound | 5-HT1A | [35S]GTPγS | EC50 ≈ 838 nM | Full agonist; Emax ≈ 99–100% of 5-HT | [3] |

| 9-O-Desmethylthis compound | 5-HT2B | [35S]GTPγS | IC50 ≈ 1472 nM | Inverse partial agonist; Imax ≈ 45% of SB206553 | [3] |

Table 3: this compound Activity at Human Opioid Receptors

| Receptor | Assay Type | Activity | Concentration | Reference(s) |

| µ-opioid (hMOR) | G Protein BRET | Weak Antagonist | Up to 100 µM | [5] |

| κ-opioid (hKOR) | G Protein BRET | No Measurable Agonist Activity | Up to 100 µM | [5] |

| δ-opioid (hDOR) | G Protein BRET | No Measurable Agonist Activity | Up to 100 µM | [5] |

Key Experimental Protocols

Radioligand Displacement Assay for 5-HT1A Receptor Binding Affinity

This protocol outlines a standard method for determining the binding affinity of a compound for the 5-HT1A receptor using a radioligand displacement assay.

-

Membrane Preparation:

-

Utilize cell membranes from a cell line expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

-

Homogenize the cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, the radioligand ([3H]8-OH-DPAT), and varying concentrations of the test compound (this compound).

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Antinociception Assessment: Rat Tail-Flick Test

This in vivo assay is used to evaluate the analgesic properties of a compound.

-

Animal Model:

-

Use adult male Sprague-Dawley rats.

-

Allow the animals to acclimate to the laboratory environment and handling procedures before testing.

-

-

Drug Administration:

-

Administer this compound or a vehicle control via a specific route (e.g., intraperitoneal injection).

-

In studies investigating the mechanism of action, a selective antagonist (e.g., the 5-HT1A antagonist WAY-100635) can be administered prior to the test compound.[1]

-

-

Tail-Flick Test:

-

The tail-flick test measures the latency of the rat to withdraw its tail from a source of thermal stimulation.

-

A focused beam of high-intensity light is directed onto the ventral surface of the rat's tail.

-

A timer starts simultaneously with the light source.

-

The timer stops automatically when the rat flicks its tail out of the beam.

-

A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

-

Measure the baseline tail-flick latency before drug administration.

-

Test the tail-flick latency at predetermined time points after drug administration.

-

-

Data Analysis:

-

The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

Compare the %MPE between the drug-treated and vehicle-treated groups to determine the analgesic effect.

-

Visualizations

Caption: Proposed signaling pathway for this compound's serotonergic effects.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. profiles.wustl.edu [profiles.wustl.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Speciogynine as a Diastereomer of Mitragynine (B136389)

This technical guide provides a comprehensive overview of this compound, a key diastereomer of mitragynine, the primary psychoactive alkaloid in Mitragyna speciosa (kratom). We will delve into the stereochemical relationship between these compounds, compare their pharmacological activities through quantitative data, outline relevant experimental protocols, and visualize key biological and experimental pathways.

Introduction: The Significance of Stereochemistry

Mitragynine and its isomers, found in the leaves of the kratom plant, have garnered significant interest for their potential therapeutic applications, particularly in pain management.[1][2] These compounds are monoterpene indole (B1671886) alkaloids that interact with various neurotransmitter systems, most notably the opioid system.[1][2][3] The subtle differences in the three-dimensional arrangement of atoms (stereochemistry) between these molecules can lead to profound differences in their biological activity. This guide focuses on this compound and its relationship with mitragynine, highlighting how a change at a single stereocenter alters its pharmacological profile.

The Diastereomeric Relationship: Mitragynine vs. This compound

Mitragynine and this compound are diastereomers, meaning they are stereoisomers that are not mirror images of each other. The key structural difference lies at the C-20 position of the ethyl group.[3][4][5]

-

Mitragynine: Possesses the (20S) configuration.

-

This compound: Possesses the (20R) configuration.

This epimerization at C-20 results in a different spatial arrangement of the β-methoxyacrylate group, which significantly influences how the molecule interacts with its biological targets.[3] While both mitragynine and this compound share a flat trans-quinolizidine conformation in their C and D rings, the orientation of the side chain at C-20 is a critical determinant of their pharmacology.[1][3]

Comparative Pharmacology: A Quantitative Analysis

The stereochemical difference between mitragynine and this compound translates into distinct pharmacological profiles, particularly at opioid and serotonin (B10506) receptors.

Opioid Receptor Interactions